Di-tert-amyl dicarbonate

Description

The exact mass of the compound Di-tert-amyl dicarbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-tert-amyl dicarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-amyl dicarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

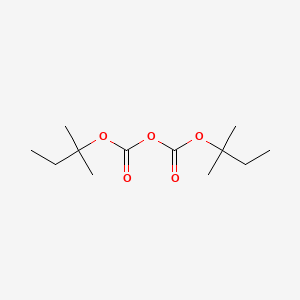

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutan-2-yl 2-methylbutan-2-yloxycarbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-7-11(3,4)16-9(13)15-10(14)17-12(5,6)8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWKKYVDHYLHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC(=O)OC(=O)OC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988543 | |

| Record name | Bis(2-methylbutan-2-yl) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68835-89-2 | |

| Record name | 1,3-Bis(1,1-dimethylpropyl) dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68835-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methylbutan-2-yl) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-tert-amyl Dicarbonate: A Technical Guide to the Tert-Amyloxycarbonyl (Taoc) Protecting Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. While di-tert-butyl dicarbonate (Boc anhydride) is the undisputed standard for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group, its homologue, di-tert-amyl dicarbonate, presents a nuanced alternative. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and application of di-tert-amyl dicarbonate. It serves as a critical resource for researchers seeking to employ the tert-amyloxycarbonyl (Taoc or Amoc) protecting group, a functional analogue to Boc. Due to the limited specific literature on the amyl derivative, this document leverages the extensive data available for di-tert-butyl dicarbonate as a comparative framework, offering field-proven insights and predictive analysis grounded in established chemical principles.

Introduction: Beyond the Boc Group

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling precise chemical transformations.[1] The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new chiral centers.[2][3]

For decades, di-tert-butyl dicarbonate has been the reagent of choice for this purpose, installing the tert-butoxycarbonyl (Boc) group.[4][5] Its reactivity and cleavage kinetics are well-understood, making it a reliable tool.[6] Di-tert-amyl dicarbonate, also known as di-tert-pentyl dicarbonate, is the next homologue in the series. It serves as the precursor to the tert-amyloxycarbonyl (Taoc) group. While less common, the Taoc group offers a similar acid-labile protection strategy with potentially subtle yet significant differences in stability and cleavage rates stemming from the varied steric and electronic properties of the tert-amyl group compared to the tert-butyl group.

This guide will dissect the molecular structure, properties, and synthetic pathways related to di-tert-amyl dicarbonate, providing detailed protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The primary structural difference between di-tert-amyl dicarbonate and its butyl counterpart is the substitution of a methyl group on the tertiary carbon with an ethyl group. This seemingly minor change has tangible effects on the molecule's physical properties.

Caption: Comparative structures of Boc Anhydride and Di-tert-amyl Dicarbonate.

Physical Property Comparison

The additional ethyl groups in di-tert-amyl dicarbonate increase its molecular weight and are expected to influence its boiling point and density.

| Property | Di-tert-amyl dicarbonate | Di-tert-butyl dicarbonate | Source(s) |

| CAS Number | 68835-89-2 | 24424-99-5 | |

| Molecular Formula | C₁₂H₂₂O₅ | C₁₀H₁₈O₅ | |

| Molecular Weight | 246.3 g/mol | 218.25 g/mol | |

| Appearance | Colorless to light yellow liquid | Colorless solid or liquid | [4] |

| Boiling Point | 70 °C @ 0.05 mmHg | 56-57 °C @ 0.5 mmHg | [4] |

| Density | 1.006 g/mL @ 25 °C | 0.950 g/mL @ 25 °C | [4] |

| Refractive Index | n20/D 1.422 | n20/D 1.409 | |

| Storage Temp. | 2-8 °C | 2-8 °C |

Spectroscopic Characteristics

While specific spectra for di-tert-amyl dicarbonate are not widely published, its structure allows for clear prediction of its key spectroscopic features based on data from its butyl analogue.[7][8][9]

-

¹H NMR: The spectrum of di-tert-butyl dicarbonate shows a single sharp singlet at ~δ 1.50 ppm for the 18 equivalent protons of the two tert-butyl groups.[7] For di-tert-amyl dicarbonate, a more complex spectrum is expected:

-

A singlet for the 12 protons of the four methyl groups.

-

A quartet for the 4 protons of the two methylene (-CH₂-) groups.

-

A triplet for the 6 protons of the two terminal methyl (-CH₃) groups of the ethyl substituents.

-

-

¹³C NMR: The spectrum for di-tert-butyl dicarbonate shows signals for the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbonyl carbon (~155 ppm).[10] The di-tert-amyl dicarbonate spectrum would be expected to show additional signals for the methylene and terminal methyl carbons of the ethyl groups.

-

IR Spectroscopy: Like its butyl counterpart, di-tert-amyl dicarbonate is expected to exhibit strong characteristic carbonyl (C=O) stretching bands in the region of 1760-1820 cm⁻¹. The anhydride linkage results in two distinct bands, which are indicative of symmetric and asymmetric stretching modes.[7]

Synthesis of Di-tert-alkyl Dicarbonates

No specific, detailed synthesis protocol for di-tert-amyl dicarbonate is readily available in peer-reviewed literature. However, the established methods for synthesizing di-tert-butyl dicarbonate provide a reliable and adaptable template.[7][11] The most common laboratory preparation involves the conversion of a tertiary alkoxide to a tricarbonate intermediate, followed by catalyzed decarboxylation.

Caption: General workflow for the synthesis of di-tert-alkyl dicarbonates.

Experimental Protocol: Representative Synthesis of Di-tert-butyl Dicarbonate

This protocol is adapted from Organic Syntheses and serves as a validated template that can be modified for the amyl derivative by substituting potassium tert-butoxide with potassium tert-amyl oxide.[7]

CAUTION: This procedure involves highly toxic phosgene and carcinogenic benzene. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Part A: Di-tert-butyl tricarbonate

-

Apparatus Setup: Assemble a dry 1-L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet tube. Maintain a dry nitrogen atmosphere.

-

Initial Reaction: Charge the flask with alcohol-free potassium tert-butoxide (0.400 mol) and 550 mL of anhydrous tetrahydrofuran (THF). Stir to dissolve.

-

Carbonation: Cool the flask to between -20°C and -5°C using an ice-salt bath. Bubble anhydrous carbon dioxide through the solution with vigorous stirring for 30 minutes to form a thick slurry of potassium tert-butyl carbonate.

-

Phosgenation: While maintaining the CO₂ stream, prepare a solution of phosgene (~0.24 mol) in anhydrous benzene in the dropping funnel.

-

Tricarbonate Formation: Slowly add the phosgene solution to the cold, stirred slurry over 1-2 hours.

-

Workup: After addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Filter the mixture to remove potassium chloride. Concentrate the filtrate under reduced pressure to yield crude di-tert-butyl tricarbonate.

Part B: Di-tert-butyl dicarbonate

-

Decomposition: Dissolve the crude di-tert-butyl tricarbonate (0.0763 mol) in 75 mL of carbon tetrachloride in a beaker with a magnetic stirrer.

-

Catalysis: Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.89 mmol). Vigorous evolution of carbon dioxide will occur.

-

Reaction Monitoring: Stir the mixture at 25°C for 45 minutes until CO₂ evolution ceases. The reaction can be monitored by IR for the disappearance of the tricarbonate band at 1845 cm⁻¹.[7]

-

Purification: Add 35 mL of water containing a small amount of citric acid to make the aqueous layer slightly acidic. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.

-

Distillation: Distill the residual liquid under reduced pressure to yield pure di-tert-butyl dicarbonate (80-91% yield).[7]

Application in Amine Protection

The primary utility of di-tert-amyl dicarbonate is to introduce the tert-amyloxycarbonyl (Taoc) protecting group onto primary and secondary amines, converting them into carbamates. This transformation renders the nitrogen atom non-nucleophilic and non-basic, shielding it from a wide range of reagents.[4][6]

Mechanism of Protection

The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the dicarbonate. This is often catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP). The resulting tetrahedral intermediate collapses, forming the stable N-Taoc carbamate and releasing an unstable tert-amyl carbonate anion, which subsequently decomposes into carbon dioxide and tert-amyl alcohol.

Caption: Simplified mechanism for amine protection using di-tert-amyl dicarbonate.

Experimental Protocol: General N-Protection

This protocol is a standard procedure for Boc protection and is directly applicable for Taoc protection using di-tert-amyl dicarbonate.[12]

-

Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Addition of Reagents: Add di-tert-amyl dicarbonate (1.1-1.2 eq.) to the solution. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq.) or sodium bicarbonate (1.5 eq.) to liberate the free amine. For less reactive amines, a catalytic amount of DMAP can be added.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Extraction: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or citric acid solution) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-Taoc protected product, which can be further purified by column chromatography or recrystallization if necessary.

Deprotection of the Taoc Group

Like the Boc group, the Taoc group is prized for its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions.[13] The cleavage mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of a stable tert-amyl carbocation, which decomposes to an alkene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.

The slightly higher stability of the tert-amyl carbocation relative to the tert-butyl carbocation suggests that the Taoc group may be cleaved at a slightly faster rate or under marginally milder acidic conditions than the Boc group, though this difference is often negligible in practice.

Caption: Workflow for the acidic cleavage of the Taoc protecting group.

Experimental Protocol: General N-Deprotection

-

Dissolution: Dissolve the N-Taoc protected substrate in a suitable solvent, typically dichloromethane (DCM).

-

Acid Treatment: Add a strong acid. A common choice is neat trifluoroacetic acid (TFA) or a solution of TFA in DCM (typically 25-50% v/v). Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used.[4]

-

Scavengers: If the substrate contains sensitive functional groups susceptible to alkylation by the released tert-amyl carbocation (e.g., tryptophan or methionine residues), add a scavenger such as triisopropylsilane (TIPS, 2-5%) or anisole.[4][14]

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product is often an amine salt (e.g., trifluoroacetate). It can be used directly, or the free amine can be obtained by neutralization with a mild base and subsequent extraction.

Safety and Handling

A specific Safety Data Sheet (SDS) for di-tert-amyl dicarbonate is not widely available. However, given its structural and functional similarity to di-tert-butyl dicarbonate, it must be handled with extreme caution, assuming similar or identical hazards. Di-tert-butyl dicarbonate is classified as a flammable solid/liquid that is fatal if inhaled.[15][16][17]

| Hazard Class | GHS Hazard Statement | Precautionary Statement (Examples) | Source(s) |

| Flammability | H226/H228: Flammable liquid and vapour / Flammable solid | P210: Keep away from heat/sparks/open flames. | [16][18] |

| Acute Toxicity | H330: Fatal if inhaled | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P284: Wear respiratory protection. P304+P340: IF INHALED: Remove person to fresh air. P310: Immediately call a POISON CENTER/doctor. | [15][16][18] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15][18] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage / irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [15][18] |

| Sensitization | H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. | [15][16] |

Handling Recommendations:

-

Always handle di-tert-amyl dicarbonate in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of vapors or mist. Use respiratory protection if there is a risk of exposure.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8 °C), away from ignition sources.

Conclusion

Di-tert-amyl dicarbonate is a valuable, albeit less common, reagent for the introduction of the tert-amyloxycarbonyl (Taoc) amine protecting group. Its chemical properties, reactivity, and applications closely mirror those of the ubiquitous di-tert-butyl dicarbonate. The Taoc group provides robust protection under basic and nucleophilic conditions while being readily cleaved with acid, making it a fully competent member of the tertiary alkoxycarbonyl class of protecting groups. For the synthetic chemist, the choice between Boc and Taoc may be driven by specific needs for modulating solubility or by subtle, substrate-dependent differences in the kinetics of deprotection. This guide provides the foundational knowledge, representative protocols, and safety considerations necessary for the effective and safe implementation of di-tert-amyl dicarbonate in advanced organic synthesis.

References

-

Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Oakwood Products. (n.d.). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. doi:10.15227/orgsyn.057.0045. Retrieved from [Link]

-

Gurjar, M. K., & Mohapatra, D. K. (1999). Di-tert-butyl Dicarbonate: A Novel Reagent for the Efficient Synthesis of Dipeptides under Mild Conditions. The Journal of Organic Chemistry, 64(18), 6879–6880. Retrieved from [Link]

-

Novachem Pty Ltd. (2023). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Sakakibara, S., Shin, M., Fujino, M., Shimonishi, Y., Inoue, S., & Inukai, N. (1967). t-Amyloxycarbonyl as a New Protecting Group in Peptide Synthesis. I. The Synthesis and Properties of N-t-Amyloxycarbonylamino Acids and Related Compounds. Bulletin of the Chemical Society of Japan, 40(9), 2164-2167. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Di-tert-butyl dicarbonate. In Wikipedia. Retrieved from [Link]

-

chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Retrieved from [Link]

-

LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butyl dicarbonate. PubChem Compound Database. Retrieved from [Link]

-

Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]

-

SIELC Technologies. (2018). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

-

Sakakibara, S., & Ito, M. (1967). t-Amyloxycarbonyl as a new protecting group in peptide synthesis. 3. An unexpected side-reaction during the synthesis of t-amyloxycarbonylamino acids. Bulletin of the Chemical Society of Japan, 40(3), 646-649. doi:10.1246/bcsj.40.646. Retrieved from [Link]

-

ACS Publications. (n.d.). Di-tert-butyl Dicarbonate: A Novel Reagent for the Efficient Synthesis of Dipeptides under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

- Oohara, T., & Tamura, S. (1992). U.S. Patent No. 5,151,542. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia contributors. (n.d.). Tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

Fields, G. B. (2009). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. doi:10.1002/0471140864.ps1802s55. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Di-tert-butyl dicarbonate. (2015, October 25). [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-tert-butyl pyrocarbonate. Retrieved from [Link]

-

ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

ResearchGate. (2023). Insoluble peptide after deprotection and cleavage? Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Di-tert-butyl_dicarbonate [chemeurope.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Di-tert-butyl dicarbonate(24424-99-5) IR Spectrum [chemicalbook.com]

- 10. sciforum.net [sciforum.net]

- 11. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. scilit.com [scilit.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. aksci.com [aksci.com]

- 17. dl.novachem.com.au [dl.novachem.com.au]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Amine Protection Mechanism of Di-tert-amyl dicarbonate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity, while crucial for its biological function, can lead to a cascade of undesired side reactions, compromising yields and leading to complex purification challenges. The strategic masking of this reactivity through the use of a "protecting group" is therefore not merely a convenience but a cornerstone of modern synthetic strategy. The ideal protecting group must be easily introduced, robust enough to withstand a variety of subsequent reaction conditions, and, critically, removable under mild conditions that do not compromise the integrity of the newly synthesized molecule.

Among the family of carbamate protecting groups, the tert-butoxycarbonyl (Boc) group, installed using di-tert-butyl dicarbonate (Boc₂O), is arguably the most ubiquitous.[1] This guide, however, focuses on its close analogue, di-tert-amyl dicarbonate ((Amoc)₂O) . While less common, the Amoc group offers a subtly different steric and electronic profile that can be advantageous in specific synthetic contexts. This document provides a comprehensive exploration of the mechanism, application, and comparative analysis of di-tert-amyl dicarbonate as a pivotal reagent for amine protection.

The Core Mechanism of Amoc Protection: A Nucleophilic Acyl Substitution Pathway

The protection of an amine with di-tert-amyl dicarbonate is a classic nucleophilic acyl substitution reaction. The process transforms the primary or secondary amine into a significantly less nucleophilic N-tert-amyloxycarbonyl derivative (a carbamate), effectively shielding it from participation in subsequent chemical transformations.[2][3]

The reaction proceeds through a well-understood, stepwise mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom attacking one of the electrophilic carbonyl carbons of the di-tert-amyl dicarbonate molecule.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, expelling a tert-amyl carbonate as a leaving group.

-

Deprotonation and Decomposition: The tert-amyl carbonate, a moderately strong base, deprotonates the positively charged nitrogen atom to yield the final, neutral Amoc-protected amine. This step also forms the unstable tert-amyl bicarbonate, which readily decomposes into gaseous carbon dioxide and tert-amyl alcohol, driving the reaction to completion. This decomposition into benign byproducts is a key advantage of using dicarbonates for protection.[4][5]

The overall transformation can be summarized as: R-NH₂ + (t-Amyl-O-CO)₂O → R-NH-CO-O-t-Amyl + t-Amyl-OH + CO₂

The Role of Catalysis and Reaction Conditions

While the reaction can proceed without a catalyst, its rate and efficiency are significantly enhanced by the presence of a base. The choice of base and solvent is critical and depends on the substrate's reactivity and solubility.

-

Base Catalysis: Bases such as 4-dimethylaminopyridine (DMAP), triethylamine (Et₃N), or sodium bicarbonate (NaHCO₃) are commonly employed.[6] DMAP is a particularly effective nucleophilic catalyst that reacts with the dicarbonate to form a highly reactive intermediate, which is then more susceptible to attack by the amine.[7][8] Simpler bases like Et₃N or NaHCO₃ primarily serve to neutralize the protonated amine, shifting the equilibrium towards the products.[5]

-

Solvent Systems: The reaction conditions are flexible, with common solvents including tetrahydrofuran (THF), acetonitrile (ACN), dichloromethane (DCM), or aqueous mixtures.[6] For many amino acids, a biphasic system of water and an organic solvent like dioxane, with a base like sodium bicarbonate, provides excellent yields.[6][9]

Experimental Protocol: Generalized Workflow for Amoc Protection

A robust protocol is essential for reproducibility. The following represents a self-validating, generalized workflow for the protection of a primary or secondary amine using di-tert-amyl dicarbonate.

Objective: To install the Amoc protecting group onto a substrate amine with high yield and purity.

Materials:

-

Substrate containing a primary or secondary amine (1.0 eq)

-

Di-tert-amyl dicarbonate ((Amoc)₂O) (1.1 - 1.5 eq)

-

Base (e.g., Et₃N, 1.2 eq or DMAP, 0.1 eq)

-

Anhydrous Solvent (e.g., THF, DCM, ACN)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add the selected base (e.g., Et₃N). The base neutralizes the acidic proton generated during the reaction, preventing the formation of unreactive ammonium salts.

-

Reagent Addition: Add the di-tert-amyl dicarbonate, either neat if it's a liquid or as a solution in the reaction solvent. A slight excess ensures complete consumption of the starting amine.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed. Reaction times can vary from 1 to 12 hours.

-

Quenching & Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess (Amoc)₂O and acidic impurities) and then with brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Amoc-protected product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Mechanism and Protocol for Amoc Deprotection

The utility of the Amoc group lies in its stability to most basic and nucleophilic conditions, combined with its facile cleavage under acidic conditions.[6][10] This orthogonality is crucial for complex synthetic routes.[11]

The deprotection mechanism is essentially the reverse of protection, initiated by acid:

-

Protonation: The carbonyl oxygen of the Amoc carbamate is protonated by a strong acid (e.g., trifluoroacetic acid - TFA), making it a much better leaving group.[12][13]

-

Formation of Cation: The protonated intermediate fragments, leading to the loss of a relatively stable tert-amyl cation and the formation of a carbamic acid derivative.

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine, which is protonated by the acid to form its ammonium salt.[12][13]

Generalized Deprotection Protocol

Objective: To cleanly remove the Amoc group to liberate the free amine.

-

Dissolution: Dissolve the Amoc-protected substrate in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add a strong acid. A solution of 25-50% trifluoroacetic acid (TFA) in DCM is standard.[6][12] Alternatively, a saturated solution of HCl in dioxane or ethyl acetate can be used.

-

Scavenger (Optional): If the substrate is sensitive to alkylation, a carbocation scavenger such as anisole or triethylsilane can be added to trap the liberated tert-amyl cation.[11]

-

Reaction: Stir the solution at room temperature for 0.5 to 2 hours, monitoring by TLC or LC-MS.

-

Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[12] The product is typically an ammonium salt (e.g., TFA salt).

-

Neutralization: To obtain the free amine, dissolve the residue and wash with a mild aqueous base (e.g., saturated NaHCO₃) or pass it through a basic ion-exchange resin. Extract the free amine into an organic solvent, dry, and concentrate.

Comparative Data: Di-tert-amyl vs. Di-tert-butyl Dicarbonate

While mechanistically analogous, the physical properties conferred by the amyl group versus the butyl group can be relevant for practical applications such as solubility and crystallization.

| Property | Di-tert-amyl Dicarbonate ((Amoc)₂O) | Di-tert-butyl Dicarbonate ((Boc)₂O) |

| CAS Number | 68835-89-2[14] | 24424-99-5[11] |

| Molecular Formula | C₁₂H₂₂O₅[14] | C₁₀H₁₈O₅[11] |

| Molar Mass | 246.3 g/mol [14] | 218.25 g/mol [15] |

| Appearance | Clear liquid[14] | Colorless solid or oil[11] |

| Density | 1.006 g/mL at 25 °C[14] | 0.95 g/cm³[15] |

| Melting Point | N/A (Liquid at RT) | 22 to 24 °C[15] |

| Boiling Point | 70 °C at 0.05 mmHg[14] | 56 to 57 °C at 0.5 mmHg[11] |

The primary difference lies in the increased lipophilicity and slightly greater steric bulk of the tert-amyl group. This can influence the solubility of the protected intermediate, potentially simplifying work-up or modifying chromatographic behavior.

Safety and Handling

While specific data for di-tert-amyl dicarbonate is limited, it should be handled with the same precautions as the closely related and well-documented di-tert-butyl dicarbonate.

-

Hazards: (Amoc)₂O is expected to be flammable and harmful if inhaled. It can cause skin, eye, and respiratory irritation.[16][17][18][19]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16][19] Avoid contact with skin and eyes and prevent inhalation of vapors.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[16][20] The reagent is sensitive to moisture.[21][22]

Conclusion

Di-tert-amyl dicarbonate provides a robust and effective method for the protection of amines, operating through a well-defined nucleophilic acyl substitution mechanism analogous to its more famous counterpart, Boc anhydride. Its utility is defined by the stability of the resulting Amoc-carbamate to a wide range of non-acidic reagents and its clean, efficient removal under mild acidic conditions. The subtle differences in its physical properties, stemming from the larger amyl group, may offer advantages in specific synthetic scenarios related to solubility and purification. For the research scientist and drug development professional, a thorough understanding of this mechanism and its practical application is a valuable asset in the strategic design and execution of complex molecular synthesis.

References

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH Public Access. [Link]

-

chemeurope.com. Di-tert-butyl dicarbonate. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

CXZ011 Safety Data Sheet. Di-tert-butyl dicarbonate. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Hopax. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

Novachem. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

-

Xiamen AmoyChem Co., Ltd. Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. [Link]

-

Xiamen AmoyChem Co., Ltd. Choosing the Right Reagent: Why Di-tert-butyl Dicarbonate is Essential for Amine Protection. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14895-14909. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Pope, B. M., et al. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. [Link]

-

Wünsch, E., et al. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

- Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

Sureshbabu, V. V., et al. (2014). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. ResearchGate. [Link]

- Google Patents. (1992). US5151542A - Process for preparing di-tert.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. DI-TERT-AMYL DICARBONATE CAS#: 68835-89-2 [amp.chemicalbook.com]

- 15. Di-tert-butyl_dicarbonate [chemeurope.com]

- 16. aksci.com [aksci.com]

- 17. peptide.com [peptide.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. echemi.com [echemi.com]

- 20. dl.novachem.com.au [dl.novachem.com.au]

- 21. echemi.com [echemi.com]

- 22. Page loading... [guidechem.com]

Physical properties of di-tert-amyl dicarbonate

An In-depth Technical Guide to the Physical Properties of Di-tert-amyl Dicarbonate

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of di-tert-amyl dicarbonate (Amoc₂O). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert analysis to offer practical insights into the handling, characterization, and application of this important chemical reagent. Recognizing the limited publicly available data for this specific compound, this guide leverages information from its close structural analogue, di-tert-butyl dicarbonate (Boc₂O), to provide a robust predictive framework for its properties and safe handling.

Introduction to Di-tert-amyl Dicarbonate

Di-tert-amyl dicarbonate, also known by the abbreviation (Amoc)₂O, is an organic reagent primarily utilized for the introduction of the tert-amyloxycarbonyl (Amoc) protecting group onto amine functionalities. Structurally, it is an anhydride of a carbonic acid monoester. Its function is analogous to the more widely known di-tert-butyl dicarbonate (Boc₂O), serving as a critical tool in multistep organic synthesis, particularly in peptide chemistry and pharmaceutical development, where the controlled protection and deprotection of amino groups are paramount. The larger alkyl groups of the Amoc moiety compared to the Boc group can impart different solubility characteristics and deprotection kinetics, making it a valuable alternative in specific synthetic contexts.

Core Physicochemical Properties

The fundamental physical constants for di-tert-amyl dicarbonate provide a baseline for its identity and behavior. These properties are essential for its correct identification, handling, and use in quantitative experimental setups.

| Property | Value | Source(s) |

| CAS Number | 68835-89-2 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₅ | [1][2] |

| Molecular Weight | 246.30 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow/orange liquid | [2] |

| Density | 1.006 g/mL at 25 °C | [2] |

| Boiling Point | 70 °C at 0.05 mmHg | [2] |

| Refractive Index (n²⁰/D) | 1.422 | [2] |

| Flash Point | 104.4 °C (220 °F) | [2] |

The reported boiling point of 70 °C at a high vacuum (0.05 mmHg) indicates that di-tert-amyl dicarbonate is a substance with low volatility at atmospheric pressure, making it relatively easy to handle in an open lab environment without significant evaporation loss.[2] Its density, slightly greater than water, is a key consideration for solvent extraction and separation procedures.

Solubility Profile

The solubility of a reagent is critical for its application, dictating the choice of solvent for reactions, workups, and purification.

Predicted Solubility

While exhaustive experimental data for di-tert-amyl dicarbonate is not widely published, its solubility profile can be reliably predicted from its structure, which features large, non-polar tert-amyl groups and a polar anhydride core. It is expected to be insoluble in water but highly soluble in a wide range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene, Diethyl Ether | Soluble / Miscible | The large alkyl chains dominate the molecular character, favoring interaction with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone | Soluble / Miscible | The polar anhydride core allows for dipole-dipole interactions, while the alkyl groups maintain compatibility. |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | Expected to be soluble, though high concentrations in lower alcohols may be limited compared to aprotic solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the two C5 alkyl groups prevents dissolution in water. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a reliable method for systematically assessing the solubility of a compound like di-tert-amyl dicarbonate in various laboratory solvents.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

-

Solvent Addition: Add 1 mL of a chosen solvent to the corresponding test tube.

-

Solute Addition: Add approximately 20-30 µL (1 drop) of di-tert-amyl dicarbonate to the solvent.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds. Causality: Vigorous mixing is essential to overcome kinetic barriers to dissolution and ensure an accurate assessment of thermodynamic solubility.

-

Observation: Observe the sample against a contrasting background. A completely clear, single-phase solution indicates the compound is "soluble." The presence of cloudiness, schlieren lines, or distinct droplets indicates "insoluble" or "partially soluble."

-

Documentation: Record the observations for each solvent in a laboratory notebook.

Trustworthiness: This protocol is self-validating. By testing a range of solvents from non-polar to polar, a clear and logical solubility profile will emerge that can be rationalized based on the compound's structure, confirming the reliability of the observations.

Caption: Apparatus for boiling point determination under vacuum.

Conclusion

Di-tert-amyl dicarbonate is a valuable reagent whose physical properties are dictated by its unique structure, combining large hydrophobic alkyl groups with a reactive anhydride core. This guide has provided a detailed summary of its known physicochemical constants, a predictive framework for its solubility and spectroscopic characteristics, and robust protocols for its safe handling and experimental characterization. By understanding these properties, researchers can more effectively and safely incorporate this compound into their synthetic workflows.

References

-

ChemUniverse. DI-TERT-AMYL DICARBONATE [P74438]. Available at: [Link]

-

CXZ011 Safety Data Sheet. Di-tert-butyl dicarbonate. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available at: [Link]

-

Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available at: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Distillation. Available at: [Link]

-

University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available at: [Link]

-

Wikipedia. Vacuum distillation. Available at: [Link]

-

Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). Available at: [Link]

Sources

Spectroscopic Characterization of Di-tert-amyl Dicarbonate: A Technical Guide

Introduction

Di-tert-amyl dicarbonate (DTADC), also known as di-tert-pentyl dicarbonate, is an organic reagent analogous to the widely used di-tert-butyl dicarbonate (Boc anhydride). It serves as a crucial reagent for introducing the tert-amyloxycarbonyl (Amoc) protecting group to amines, a strategy employed in peptide synthesis and other areas of organic chemistry to temporarily mask the reactivity of the amine functionality. The Amoc group offers a different steric and electronic profile compared to the more common Boc group, which can be advantageous in specific synthetic routes.

A thorough understanding of a reagent's structure and purity is paramount for its effective and reproducible application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of chemical compounds. This technical guide provides a detailed overview of the expected spectroscopic data for di-tert-amyl dicarbonate.

While comprehensive, peer-reviewed spectroscopic data for di-tert-amyl dicarbonate is not as widely published as for its lower homolog, di-tert-butyl dicarbonate, this guide will provide a detailed, theoretically grounded analysis of its expected spectra. For comparative purposes and to provide a solid analytical foundation, we will reference the well-documented spectra of di-tert-butyl dicarbonate.

Molecular Structure and Spectroscopic Correlation

The structure of di-tert-amyl dicarbonate features two tert-amyl (2-methylbutan-2-yl) groups linked to a dicarbonate core. This structure dictates the signals we expect to observe in its various spectra.

Caption: Molecular structure of di-tert-amyl dicarbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For di-tert-amyl dicarbonate, we will analyze the expected signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The tert-amyl group has three distinct types of protons, which will give rise to three signals in the ¹H NMR spectrum. Due to the molecule's symmetry, the signals from both tert-amyl groups are equivalent.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of di-tert-amyl dicarbonate in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Use a standard proton pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 0.9 | Triplet (t) | 6H | -CH₂-CH ₃ | The terminal methyl protons are split by the adjacent methylene protons. |

| b | ~ 1.5 | Singlet (s) | 12H | -C(O)-O-C(CH ₃)₂- | The two methyl groups on the quaternary carbon are equivalent and have no adjacent protons, resulting in a singlet. |

| c | ~ 1.8 | Quartet (q) | 4H | -CH ₂-CH₃ | The methylene protons are split by the three protons of the adjacent methyl group. |

Note: These are predicted values. Actual experimental values may vary slightly.

Comparative Analysis with Di-tert-butyl Dicarbonate: Di-tert-butyl dicarbonate shows a single sharp peak in its ¹H NMR spectrum at approximately 1.50 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups.[1] The more complex spectrum predicted for di-tert-amyl dicarbonate is a direct result of the ethyl substituent on the quaternary carbon, which breaks the higher symmetry of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to symmetry, we expect to see five distinct carbon signals.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Referencing: The chemical shifts (δ) are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 8 | -CH₂-C H₃ | Aliphatic methyl carbon, shielded. |

| 2 | ~ 25 | -C(O)-O-C(C H₃)₂- | Aliphatic methyl carbons attached to the quaternary carbon. |

| 3 | ~ 34 | -C H₂-CH₃ | Aliphatic methylene carbon. |

| 4 | ~ 85 | -C(O)-O-C (CH₃)₂- | Quaternary carbon attached to oxygen, deshielded. |

| 5 | ~ 148 | -O-C (=O)-O- | Carbonyl carbon of the dicarbonate, highly deshielded by two electronegative oxygen atoms. |

Note: These are predicted values based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The key functional group in di-tert-amyl dicarbonate is the anhydride, specifically the dicarbonate moiety.

Experimental Protocol: FT-IR

-

Sample Preparation: For a liquid sample, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2970-2850 | Strong | C-H stretch | Aliphatic C-H stretching vibrations of the methyl and methylene groups. |

| ~ 1815 & 1765 | Very Strong | C=O stretch | Symmetric and asymmetric stretching of the dicarbonate carbonyl groups. This pair of strong absorptions is characteristic of acid anhydrides.[1] |

| ~ 1160 | Strong | C-O stretch | Stretching vibrations of the C-O single bonds. |

Comparative Analysis with Di-tert-butyl Dicarbonate: The IR spectrum of di-tert-butyl dicarbonate is dominated by strong C=O stretching absorptions at approximately 1810 cm⁻¹ and 1765 cm⁻¹.[1] The IR spectrum of di-tert-amyl dicarbonate is expected to be very similar in the functional group region, as the core dicarbonate structure is the same. Minor differences may be observed in the C-H stretching and fingerprint regions due to the presence of the additional methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will cause fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion or a protonated/adducted molecule.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Predicted Mass Spectrometry Data

-

Molecular Weight: C₁₂H₂₂O₅ = 246.3 g/mol

Under EI conditions, the molecular ion [M]⁺ at m/z = 246 may be weak or absent due to the lability of the dicarbonate linkage. The fragmentation pattern is expected to be driven by the stability of the tert-amyl cation.

Caption: Predicted major fragmentation pathway for di-tert-amyl dicarbonate in EI-MS.

Key Predicted Fragments:

-

m/z = 71: This would be a very prominent peak corresponding to the stable tertiary carbocation, [C₅H₁₁]⁺ (tert-amyl cation).

-

m/z = 70: Loss of a proton from the tert-amyl cation to form amylene, [C₅H₁₀]⁺•.

-

Other fragments resulting from the loss of carbon dioxide (CO₂) from various intermediates.

Comparative Analysis with Di-tert-butyl Dicarbonate: The mass spectrum of di-tert-butyl dicarbonate shows characteristic fragments at m/z = 57 (tert-butyl cation) and m/z = 56 (isobutylene).[1] The predicted fragmentation of di-tert-amyl dicarbonate follows the same logical pathway, with the key difference being the mass of the stable tertiary carbocation (71 vs. 57), reflecting the additional CH₂ group in the amyl structure.

Conclusion

The spectroscopic characterization of di-tert-amyl dicarbonate can be reliably predicted based on its molecular structure and by drawing comparisons with its well-documented analog, di-tert-butyl dicarbonate. The key distinguishing features arise from the ethyl group of the tert-amyl moiety, which leads to a more complex ¹H NMR spectrum and a shift in the mass of key fragments in the mass spectrum. The IR spectrum, being sensitive to the core functional group, is expected to be very similar to that of di-tert-butyl dicarbonate, with characteristic strong anhydride C=O stretching bands around 1815 and 1765 cm⁻¹. This guide provides a robust framework for researchers, scientists, and drug development professionals to identify and confirm the structure and purity of di-tert-amyl dicarbonate, ensuring its proper application in synthesis.

References

-

Pope, B. M.; Yamamoto, Y.; Tarbell, D. S. Organic Syntheses1977 , 57, 45. DOI: 10.15227/orgsyn.057.0045. [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of Di-tert-amyl Dicarbonate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: Di-tert-amyl dicarbonate (DTADC), an analogue of the widely used di-tert-butyl dicarbonate (Boc anhydride), serves as a crucial reagent for introducing the tert-amyloxycarbonyl (Amoc) protecting group in organic synthesis. Despite its utility, comprehensive data on its thermal stability and decomposition characteristics are not widely published. This technical guide provides an in-depth analysis of the anticipated thermal behavior of di-tert-amyl dicarbonate, drawing upon the well-documented properties of its lower homologue, di-tert-butyl dicarbonate, and fundamental principles of physical organic chemistry. We will explore the mechanisms of decomposition, present field-proven methodologies for thermal analysis, and offer critical safety and handling protocols.

Introduction: The Role and Inherent Instability of Di-tert-amyl Dicarbonate

Di-tert-amyl dicarbonate, also known as di-tert-pentyl dicarbonate, belongs to the family of dialkyl dicarbonates (pyrocarbonates). These compounds are formally the anhydrides of the corresponding carbamic acids and are indispensable in modern organic chemistry, particularly in peptide synthesis and the protection of amine functionalities.[1][2] The tert-amyloxycarbonyl (Amoc) group, installed by DTADC, offers a lipophilic alternative to the common Boc group, potentially modifying the solubility and handling characteristics of protected intermediates.

However, the very nature of the dicarbonate linkage—an electron-rich anhydride system—confers inherent thermal instability. Like its extensively studied counterpart, di-tert-butyl dicarbonate, DTADC is susceptible to decomposition, a process that can be accelerated by heat, moisture, and catalytic impurities.[3] This decomposition can generate gaseous byproducts, leading to pressure buildup in sealed containers.[1] A thorough understanding of its thermal decomposition profile is therefore not merely academic; it is a critical prerequisite for safe storage, handling, and application in any laboratory or manufacturing setting.

This guide will proceed by establishing the decomposition mechanism based on known pyrocarbonate chemistry, followed by a detailed exposition of the analytical techniques required to quantify the thermal stability of this specific, yet under-documented, reagent.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of dialkyl dicarbonates is not a simple fragmentation. It is a multi-step process that can proceed through several pathways, often influenced by temperature and the presence of catalysts. For di-tert-amyl dicarbonate, the decomposition is expected to mirror that of di-tert-butyl dicarbonate, culminating in the formation of stable, low-molecular-weight products.

At elevated temperatures, the primary decomposition pathway involves the formation of tert-amyl alcohol, carbon dioxide, and isobutylene (or, more accurately, a mixture of pentene isomers via elimination from the tert-amyl carbocation). The process is believed to be initiated by the cleavage of the anhydride bond, followed by a cascade of reactions.

Proposed Decomposition Pathway:

-

Initial Cleavage: The dicarbonate undergoes disproportionation or fragmentation, potentially forming a transient mixed anhydride intermediate.

-

Decarboxylation: The unstable intermediate rapidly loses carbon dioxide.

-

Carbocation Formation: This leads to the formation of a tert-amyl carbocation ((CH₃)₂C⁺CH₂CH₃).

-

Product Formation: The carbocation can be trapped by nucleophiles (like tert-amyl alcohol, another decomposition product) or undergo elimination (E1) to form a mixture of pentene isomers and a proton, which can further catalyze decomposition.

The overall stoichiometry of the primary thermal decomposition can be summarized as:

(t-Amyl-O-CO)₂O → 2 t-Amyl-OH + 2 CO₂ + 2 (Pentene isomers)

It is crucial to recognize that this process can be autocatalytic. The acidic byproducts generated can accelerate the decomposition of the remaining dicarbonate, creating a potential for thermal runaway if the heat generated is not effectively dissipated.

Caption: Proposed thermal decomposition pathway for di-tert-amyl dicarbonate.

Experimental Protocols for Thermal Stability Assessment

To rigorously define the thermal stability of di-tert-amyl dicarbonate, a suite of thermo-analytical techniques must be employed. Each technique provides complementary data, allowing for a comprehensive risk assessment. The protocols described below are self-validating systems designed to ensure data integrity and reproducibility.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the frontline tool for screening thermal stability. It measures the heat flow into or out of a sample as a function of temperature, allowing for the rapid determination of the onset temperature of decomposition (Tonset) and the total energy released (enthalpy, ΔHd).[4][5] This provides a quick assessment of the compound's thermal hazard potential.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of di-tert-amyl dicarbonate into a high-pressure gold-plated or stainless steel crucible. Non-hermetic aluminum pans should be avoided as pressure buildup can cause rupture and data artifacts.

-

Reference: Use an empty, hermetically sealed crucible of the same type as the reference.

-

Experimental Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

-

Heat the sample at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Continue heating to a temperature where the decomposition is complete (e.g., 250 °C).

-

-

Data Analysis: Determine the extrapolated onset temperature of the first major exothermic event. Integrate the peak area to calculate the enthalpy of decomposition (ΔHd in J/g).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[4][5] It is used to identify the temperature ranges over which decomposition occurs and to quantify the mass loss associated with the evolution of gaseous byproducts like CO₂ and pentene. When coupled with a mass spectrometer (TGA-MS), it allows for the definitive identification of these evolved gases.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.

-

Sample Preparation: Place 5-10 mg of di-tert-amyl dicarbonate into a ceramic or aluminum crucible.

-

Experimental Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

-

Maintain a constant flow of inert gas (nitrogen) over the sample.

-

-

Data Analysis: Analyze the resulting mass vs. temperature curve. Identify the temperatures at which significant mass loss steps occur and quantify the percentage of mass lost at each step. The derivative of this curve (DTG) helps to pinpoint the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC)

Causality: ARC is the gold-standard for simulating a worst-case thermal runaway scenario.[6][7] The instrument maintains an adiabatic environment, meaning all heat generated by the sample's decomposition is retained, causing the sample's temperature to rise.[8][9] This provides critical data on the time-temperature-pressure relationship under adiabatic conditions, which is essential for process safety calculations.

Step-by-Step Protocol:

-

Sample Preparation: A precisely known quantity of di-tert-amyl dicarbonate (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

System Setup: The bomb is placed within the ARC's calorimeter chamber, which is equipped with heaters and thermocouples to maintain an adiabatic shield.

-

Heat-Wait-Search (HWS) Mode:

-

The system heats the sample in small, discrete steps (e.g., 5 °C).

-

After each step, it enters a "wait" period to achieve thermal equilibrium.

-

It then enters a "search" mode, monitoring for any self-heating rate exceeding a sensitivity threshold (e.g., 0.02 °C/min).[7]

-

-

Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode. The surrounding heaters match the sample's temperature, ensuring no heat is lost to the environment.

-

Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

-

Data Analysis: The data is used to plot temperature vs. time, pressure vs. time, and self-heating rate vs. temperature. This allows for the determination of the Temperature of No Return (TNR) and the Time to Maximum Rate (TMR), which are critical for defining safe operating and storage conditions.

Caption: A logical workflow for the comprehensive thermal analysis of di-tert-amyl dicarbonate.

Quantitative Data Summary (Analog-Based)

| Parameter | Di-tert-butyl Dicarbonate (Expected Range) | Di-tert-amyl Dicarbonate (Hypothesized) | Analytical Technique |

| Melting Point | 22 - 24 °C[2] | Likely a low-melting solid or liquid at RT | Standard MP Apparatus |

| Decomposition Onset (Tonset) | > 60-65 °C (slow); rapid > 100 °C | Expected to be slightly higher | DSC, ARC |

| Primary Gaseous Products | CO₂, Isobutylene | CO₂, Pentene Isomers | TGA-MS |

| Primary Liquid Products | tert-Butanol | tert-Amyl Alcohol | GC-MS, NMR of residue |

| Storage Temperature | 2 - 8 °C[10] | 2 - 8 °C Recommended | N/A |

Note: These values are for guidance only and must be confirmed by direct experimental measurement for di-tert-amyl dicarbonate.

Safety, Handling, and Storage Protocols

Based on the anticipated thermal instability and the known hazards of its analogues, stringent safety protocols must be followed when handling di-tert-amyl dicarbonate.[10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields, and a laboratory coat.[10] Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store containers in a cool, dry, well-ventilated area, away from sources of heat, sparks, or open flames.[10][11] Recommended storage is refrigerated at 2-8 °C.[10] Containers should be tightly closed to prevent moisture ingress, which can lead to slow decomposition and pressure buildup.[1] For this reason, these reagents are often supplied in plastic bottles rather than glass.

-

Handling: Avoid contact with skin and eyes and inhalation of vapors.[10] Take measures to prevent the buildup of electrostatic charge. Use only non-sparking tools.[12]

-

In case of Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While di-tert-amyl dicarbonate remains a compound with a limited public dataset on its thermal properties, a robust and scientifically sound assessment of its stability can be conducted. By leveraging the extensive knowledge of its lower homologue, di-tert-butyl dicarbonate, and applying fundamental principles of reaction chemistry, we can predict a decomposition pathway that produces tert-amyl alcohol, carbon dioxide, and pentene isomers.

The true authority, however, lies in empirical data. The experimental protocols for DSC, TGA, and ARC detailed in this guide provide a comprehensive framework for researchers to generate the necessary data to ensure the safe and effective use of this valuable synthetic reagent. It is the professional responsibility of every scientist using this compound to either obtain this data or to handle the material with the utmost caution, assuming a thermal hazard profile similar to or greater than that of di-tert-butyl dicarbonate.

References

-

Pope, B. M.; Tarbell, D. S. Di-tert-butyl Dicarbonate. Organic Syntheses, 57, 45. [Link]

-

Sigma-HSE. Accelerating Rate Calorimeter (ARC) Testing. [Link]

-

Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). [Link]

-

Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate. [Link]

-

Prime Process Safety Center. Accelerating Rate Calorimetry (ARC). [Link]

-

Thermal Hazard Technology. Accelerating Rate Calorimeter. [Link]

-

NETZSCH Analyzing & Testing. Accelerating Rate Calorimetry. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]

-

Basel, Y.; Hassner, A. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. [Link]

-

Gnanaraj, J.S., et al. The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources. [Link]

-

ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

The University of Melbourne. TGA-DSC - Research at Melbourne. [Link]

-

NASA. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Barreneche, C., et al. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Polymer Chemistry. [Link]

-

ACS Publications. Dialkyl Carbonates as Green Solvents for Polyvinylidene Difluoride Membrane Preparation. [Link]

-

ResearchGate. Thermal Analysis - Conventional Techniques. [Link]

-

ResearchGate. Infrared Spectroscopic Study of the Thermal Stability of Alkyl Carbonate Electrolytes. [Link]

-

Royal Society of Chemistry. Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. [Link]

-

ResearchGate. Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols. [Link]

-

Royal Society of Chemistry. Recent advances in dialkyl carbonates synthesis and applications. [Link]

-

Semantic Scholar. Thermal Decomposition Analysis and Safety Study on Di-tert-butyl Peroxide. [Link]

-

MDPI. Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. [Link]

-

ResearchGate. P044_0619_ Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact. [Link]

Sources

- 1. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 6. sigma-hse.com [sigma-hse.com]

- 7. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. peptide.com [peptide.com]

- 11. aksci.com [aksci.com]

- 12. echemi.com [echemi.com]

The Amyl Moiety in Protecting Group Chemistry: A Historical and Mechanistic Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Protecting groups are fundamental tools in modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. While common protecting groups like benzyl and silyl ethers are well-documented, the role of the simple amyl (pentyl) group is more nuanced and historically dispersed. This technical guide provides an in-depth exploration of amyl-based protecting groups, tracing their historical origins, detailing their chemical properties, and providing field-proven protocols for their application. We will delve into the mechanistic underpinnings of their stability and cleavage, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Role of Protecting Groups

The art of multi-step organic synthesis lies in the precise control of reactivity. Protecting groups are the temporary "scaffolding" that allows for this control. An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Easy to remove in high yield under specific, mild conditions that do not affect the rest of the molecule.

The amyl group, a five-carbon alkyl chain, while not a "named" protecting group in the same vein as Boc or Cbz, has found its place in specific applications, particularly as an ether or ester, where its steric and electronic properties offer unique advantages.

Historical Context and Discovery

The concept of protecting groups emerged in the late 19th and early 20th centuries, with pioneers like Emil Fischer utilizing them in his seminal work on carbohydrates and amino acids. The use of simple alkyl groups as ethers and esters for protection is one of the oldest strategies.

The "amyl" group itself does not have a single point of discovery as a protecting group. Instead, its use evolved from the broader understanding of alkyl ethers and esters. Early work in the 1920s and 1930s on the Williamson ether synthesis and Fischer esterification laid the groundwork for using various alkyl chains, including amyl, to protect hydroxyl and carboxylic acid functionalities.

The choice of an amyl group over a smaller alkyl group like methyl or ethyl often stemmed from a need to modify physical properties. For instance, increasing the lipophilicity of a molecule with an amyl group could improve its solubility in nonpolar organic solvents, simplifying extractions and chromatography. This practical consideration was a significant driver for its early use, often without being explicitly labeled as a "protecting group strategy."

Amyl Ethers as Protecting Groups for Alcohols

The amyl ether is perhaps the most common application of the amyl group in protection chemistry. It is typically formed via a Williamson ether synthesis, reacting an alkoxide with an amyl halide.

Synthesis of Amyl Ethers

The reaction involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by nucleophilic substitution (SN2) with an amyl halide (e.g., 1-bromopentane).

Workflow for Amyl Ether Formation:

Figure 1: General workflow for the synthesis of amyl ethers.

Stability of Amyl Ethers

Amyl ethers exhibit the characteristic stability of simple alkyl ethers. They are robust and resistant to a wide range of chemical conditions, which is a key advantage.

| Reagent/Condition | Stability of Amyl Ether |

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard reagents) | Stable |

| Oxidizing Agents (e.g., PCC, KMnO4) | Stable |

| Reducing Agents (e.g., LiAlH4, H2/Pd) | Stable |

| Mild to Moderate Acids | Generally Stable |

This broad stability makes them suitable for multi-step syntheses involving a variety of transformations.

Cleavage of Amyl Ethers

The cleavage of amyl ethers requires harsh conditions, typically involving strong Lewis acids or proton acids. This is a significant drawback and limits their use to situations where the substrate is highly robust.

The most common method for cleaving simple alkyl ethers is treatment with strong Lewis acids like boron tribromide (BBr3) or trimethylsilyl iodide (TMSI).

Mechanism of Cleavage with BBr3:

Figure 2: Mechanism of amyl ether cleavage using BBr3.

Experimental Protocol: Cleavage of an Amyl Ether with BBr3

-

Preparation: Dissolve the amyl ether substrate in a dry, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr3) in DCM (typically 1.0 M solution) to the cooled reaction mixture. The amount of BBr3 will depend on the substrate, but 1.1 to 1.5 equivalents are common.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol or water at 0 °C.

-